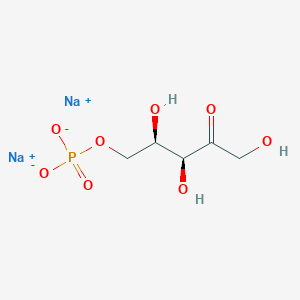
D-Xylulose 5-phosphate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Xylulose 5-phosphate sodium salt: is a metabolite of the hexose monophosphate pathway. It plays a crucial role in the regulation of glycolysis and lipogenesis. This compound is involved in the pentose phosphate pathway, where it acts as a signaling molecule that regulates various metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : D-Xylulose 5-phosphate sodium salt can be synthesized through the phosphorylation of D-xylulose. The reaction typically involves the use of phosphorylating agents such as sodium pyrophosphate in the presence of catalysts. The reaction conditions often include a controlled pH and temperature to ensure the efficient conversion of D-xylulose to its phosphorylated form .
Industrial Production Methods: : Industrial production of this compound involves large-scale fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce the compound. The fermentation broth is then subjected to purification processes, including ion exchange chromatography and crystallization, to obtain the pure sodium salt .
Analyse Chemischer Reaktionen
Types of Reactions: : D-Xylulose 5-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-xylulose 5-phosphate.
Reduction: It can be reduced to form D-xylulose.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: D-xylulose 5-phosphate.
Reduction: D-xylulose.
Substitution: Various substituted xylulose derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : D-Xylulose 5-phosphate sodium salt is used as a substrate in enzymatic studies to understand the pentose phosphate pathway. It is also used in the synthesis of various biochemical intermediates .
Biology: : In biological research, this compound is used to study metabolic pathways and their regulation. It serves as a signaling molecule in the regulation of glycolysis and lipogenesis .
Medicine: : this compound is investigated for its potential therapeutic applications in metabolic disorders. It is also used in the development of diagnostic assays for metabolic diseases .
Industry: : In the industrial sector, this compound is used in the production of biofuels and bioplastics. It is also used in the synthesis of various fine chemicals .
Wirkmechanismus
D-Xylulose 5-phosphate sodium salt exerts its effects by activating protein phosphatase 2A. This activation leads to the dephosphorylation of key enzymes involved in glycolysis and lipogenesis. The compound also acts as a signaling molecule that regulates the nuclear transport of carbohydrate response element binding protein, a transcription factor that induces the expression of enzymes involved in glucose metabolism and lipogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- D-Ribulose 5-phosphate sodium salt
- D-Erythrose 4-phosphate sodium salt
- D-Sedoheptulose 7-phosphate lithium salt
- D-Xylonic acid lithium salt
Uniqueness: : D-Xylulose 5-phosphate sodium salt is unique due to its specific role in the pentose phosphate pathway and its ability to regulate both glycolysis and lipogenesis. Unlike other similar compounds, it acts as a signaling molecule that coordinates the metabolic response to carbohydrate feeding .
Eigenschaften
Molekularformel |
C5H9Na2O8P |
|---|---|
Molekulargewicht |
274.07 g/mol |
IUPAC-Name |
disodium;[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h4-6,8-9H,1-2H2,(H2,10,11,12);;/q;2*+1/p-2/t4-,5-;;/m1../s1 |
InChI-Schlüssel |
NBEPTNUBEFMKAU-ALUAXPQUSA-L |
Isomerische SMILES |
C([C@H]([C@@H](C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Kanonische SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



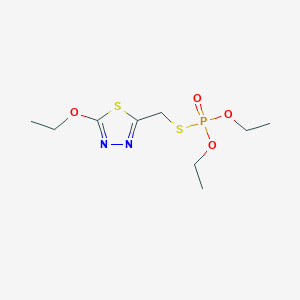
![1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI)](/img/structure/B13826919.png)
![Dichloromethane;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13826924.png)
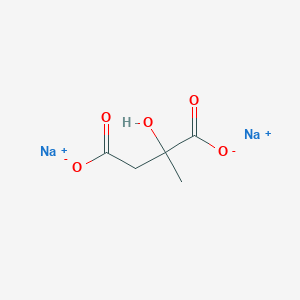
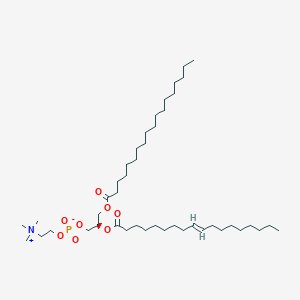

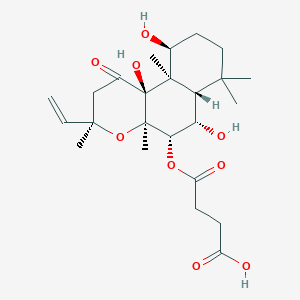
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic Acid](/img/structure/B13826952.png)
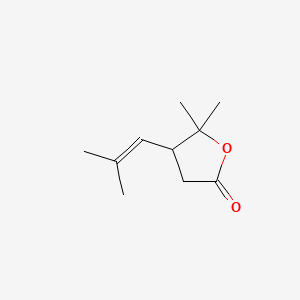

![25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)
![methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B13827003.png)

